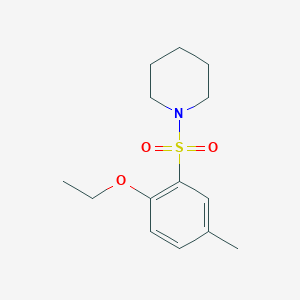
ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a 2-ethoxy-5-methylphenyl moiety
Métodos De Preparación
The synthesis of ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-5-methylbenzenesulfonyl chloride and piperidine.
Reaction Conditions: The sulfonyl chloride is reacted with piperidine in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfinyl derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new sulfonamide or sulfonothioate derivatives.
Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and methyl groups contribute to the compound’s overall lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability.
Comparación Con Compuestos Similares
ethyl 4-methyl-2-(1-piperidinylsulfonyl)phenyl ether can be compared with other sulfonyl piperidines, such as:
1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine: Similar structure but with a methoxy group instead of an ethoxy group.
1-[(2-Ethoxy-4-methylphenyl)sulfonyl]piperidine: Similar structure but with the methyl group at the 4-position instead of the 5-position.
1-[(2-Ethoxy-5-chlorophenyl)sulfonyl]piperidine: Similar structure but with a chloro group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H21NO3S |
|---|---|
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
1-(2-ethoxy-5-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-3-18-13-8-7-12(2)11-14(13)19(16,17)15-9-5-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
Clave InChI |
HGJMHGUNZSEXON-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)

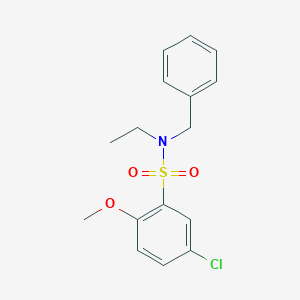
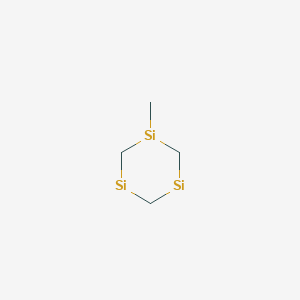
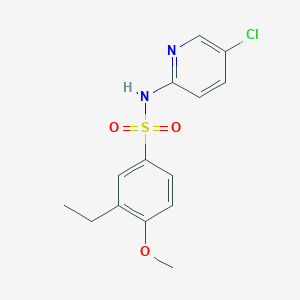
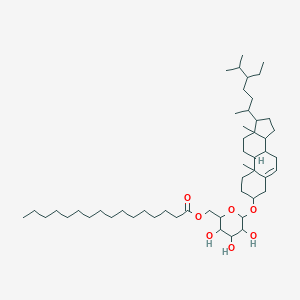
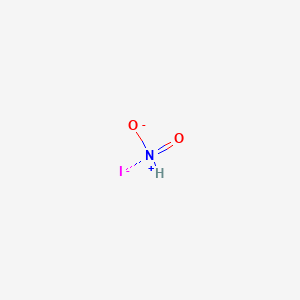
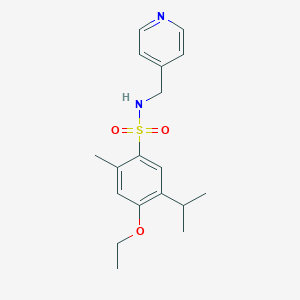
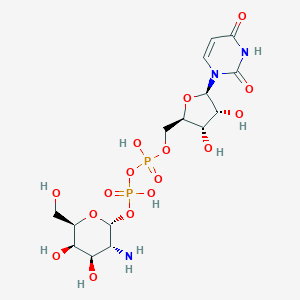
![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
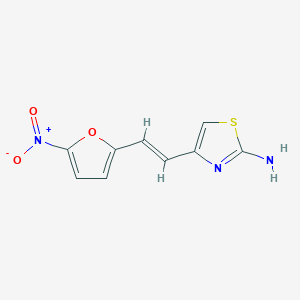
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
